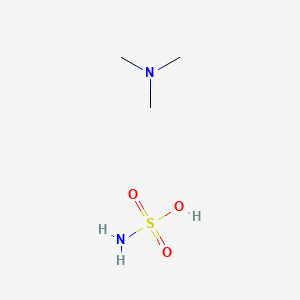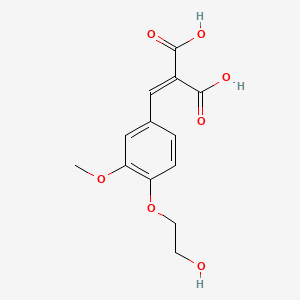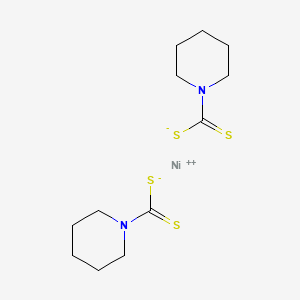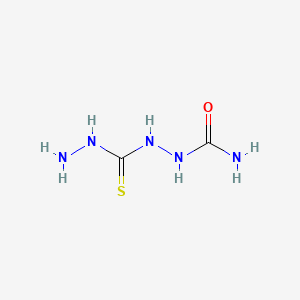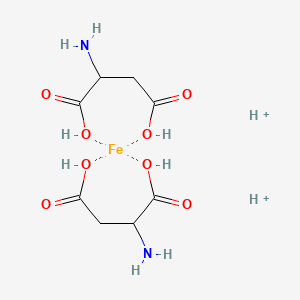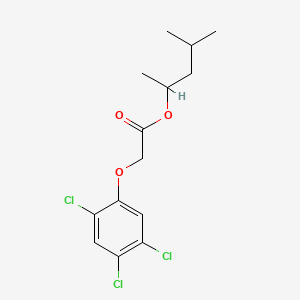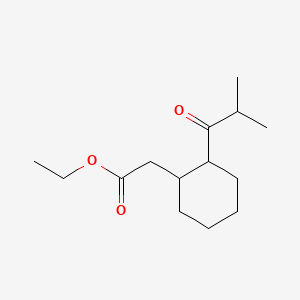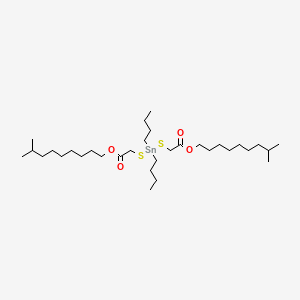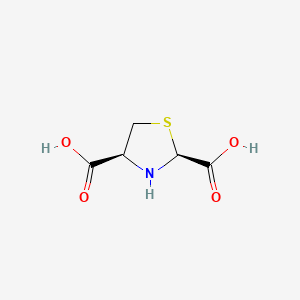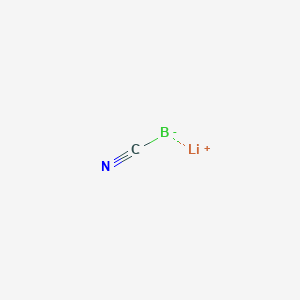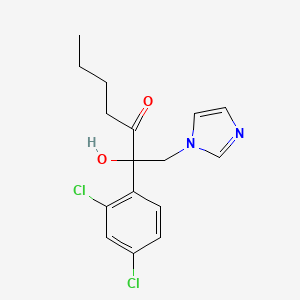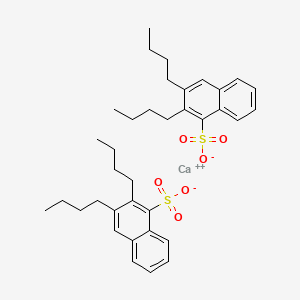
Calcium bis(dibutylnaphthalenesulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium bis(dibutylnaphthalenesulphonate) is a chemical compound with the molecular formula C36H46CaO6S2 and a molecular weight of 678.95 g/mol . It is known for its unique chemical properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(dibutylnaphthalenesulphonate) typically involves the reaction of dibutylnaphthalenesulphonic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of calcium bis(dibutylnaphthalenesulphonate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Calcium bis(dibutylnaphthalenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonate groups to sulfides.
Substitution: The sulphonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
Calcium bis(dibutylnaphthalenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of calcium bis(dibutylnaphthalenesulphonate) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Calcium bis(dodecylbenzenesulphonate): Similar in structure but with different alkyl chain lengths.
Calcium bis(octylphenylsulphonate): Similar sulphonate groups but with different aromatic substituents.
Uniqueness
Calcium bis(dibutylnaphthalenesulphonate) is unique due to its specific alkyl chain length and aromatic structure, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
53578-90-8 |
|---|---|
Fórmula molecular |
C36H46CaO6S2 |
Peso molecular |
679.0 g/mol |
Nombre IUPAC |
calcium;2,3-dibutylnaphthalene-1-sulfonate |
InChI |
InChI=1S/2C18H24O3S.Ca/c2*1-3-5-9-14-13-15-10-7-8-12-17(15)18(22(19,20)21)16(14)11-6-4-2;/h2*7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21);/q;;+2/p-2 |
Clave InChI |
NXHMWWDZTHYFNR-UHFFFAOYSA-L |
SMILES canónico |
CCCCC1=CC2=CC=CC=C2C(=C1CCCC)S(=O)(=O)[O-].CCCCC1=CC2=CC=CC=C2C(=C1CCCC)S(=O)(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


